(1S)-CCR2 antagonist 1

Catalog No.
S11252745
CAS No.
M.F
C28H32BrF3N2O
M. Wt
549.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-CCR2 antagonist 1

Product Name

(1S)-CCR2 antagonist 1

IUPAC Name

[(1S,3R)-3-[[(1S)-5-bromo-2,3-dihydro-1H-inden-1-yl]amino]-1-propan-2-ylcyclopentyl]-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone

Molecular Formula

C28H32BrF3N2O

Molecular Weight

549.5 g/mol

InChI

InChI=1S/C28H32BrF3N2O/c1-17(2)27(11-9-23(15-27)33-25-8-4-19-14-22(29)6-7-24(19)25)26(35)34-12-10-18-3-5-21(28(30,31)32)13-20(18)16-34/h3,5-7,13-14,17,23,25,33H,4,8-12,15-16H2,1-2H3/t23-,25+,27+/m1/s1

InChI Key

QYDUEIJZRKTNKN-NIYJGHKDSA-N

SMILES

Array

Canonical SMILES

CC(C)C1(CCC(C1)NC2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F

Isomeric SMILES

CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F

(1S)-CCR2 antagonist 1 is a selective small molecule designed to inhibit the activity of the CC chemokine receptor 2 (CCR2). This receptor plays a crucial role in mediating inflammatory responses and is implicated in various diseases, including atherosclerosis, multiple sclerosis, and cancer. The compound's structure typically includes a piperazine core with specific substituents that enhance its binding affinity and selectivity for CCR2 over other chemokine receptors.

The interactions of (1S)-CCR2 antagonist 1 with CCR2 involve competitive inhibition of ligand binding, primarily blocking the action of CCL2, its endogenous ligand. The compound's mechanism of action may also involve conformational changes in the receptor that prevent downstream signaling pathways associated with inflammation. Notably, studies have shown that certain structural modifications can lead to unexpected reactions, such as interactions with glutathione, which may affect the compound's stability and efficacy in biological systems .

(1S)-CCR2 antagonist 1 exhibits significant biological activity by inhibiting the chemotactic response of monocytes to CCL2. In vitro assays demonstrate its potency in blocking CCL2-mediated migration of immune cells, which is crucial in inflammatory processes. The compound has shown effectiveness in various models of inflammation, indicating its potential therapeutic benefits in conditions characterized by excessive monocyte recruitment and activation .

The synthesis of (1S)-CCR2 antagonist 1 typically involves multi-step organic reactions that include the formation of the piperazine ring and subsequent functionalization to introduce specific substituents that confer selectivity for CCR2. Common methods include:

  • N-alkylation: To introduce alkyl groups that enhance receptor binding.
  • Amination: For attaching amine groups that improve solubility and bioavailability.
  • Cyclization: To form the piperazine structure from linear precursors.

These synthetic routes are optimized to yield high purity and yield while minimizing side reactions .

The primary applications of (1S)-CCR2 antagonist 1 lie in its potential as a therapeutic agent for treating inflammatory diseases. Its ability to inhibit monocyte migration makes it a candidate for conditions like:

  • Atherosclerosis
  • Multiple sclerosis
  • Asthma
  • Neuropathic pain
  • Cancer

Moreover, ongoing research aims to explore its utility in preclinical models to validate its efficacy and safety profile before advancing to clinical trials .

Interaction studies using radiolabeled ligands have demonstrated that (1S)-CCR2 antagonist 1 effectively competes with CCL2 for binding to CCR2. Kinetic analysis reveals that it possesses favorable dissociation rates and binding affinities, making it a potent inhibitor. Further studies have explored its effects on downstream signaling pathways, confirming its role as a functional antagonist in various cellular models .

Several compounds exhibit structural and functional similarities to (1S)-CCR2 antagonist 1. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesSelectivity for CCR2Potency (IC50)Unique Characteristics
INCB3344Small molecule with piperazine coreHigh~10 nMSelective for mouse CCR2; good oral bioavailability
BMS-681Orthosteric antagonistHigh~5 nMNovel binding mode; unique allosteric site interaction
BMS-741672G-protein coupled receptor antagonistModerate~20 nMExhibits both orthosteric and allosteric properties
Compound 15aSimilar piperazine structureHigh~10.6 nMEffective in mouse models; longer retention time on human CCR2

(1S)-CCR2 antagonist 1 stands out due to its specific structural modifications that enhance selectivity and potency against CCR2 compared to other antagonists.

The molecular architecture of (1S)-CCR2 antagonist 1 is defined by its unique stereochemical arrangement and functional group composition. The compound has a molecular formula of $$ \text{C}{28}\text{H}{32}\text{BrF}{3}\text{N}{2}\text{O} $$ and a molecular weight of 549.5 g/mol. Its IUPAC name, [(1S,3R)-3-[[(1S)-5-bromo-2,3-dihydro-1H-inden-1-yl]amino]-1-propan-2-ylcyclopentyl]-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone, reflects the presence of three stereocenters and a brominated indene moiety.

Stereochemical Configuration

The (1S)-CCR2 antagonist 1 exhibits a defined cis configuration at the cyclopentane core, with absolute stereochemistry at positions 1 (S), 3 (R), and the indenyl-substituted amino group (S). This configuration is critical for receptor binding, as demonstrated by crystallographic studies of CCR2A in complex with structurally related antagonists. The trifluoromethyl-substituted isoquinoline group adopts a planar conformation, facilitating hydrophobic interactions with the receptor’s orthosteric pocket.

Key Functional Groups

  • Brominated Indene: The 5-bromo substituent on the indene ring enhances binding affinity through halogen bonding with Glu291 of CCR2.
  • Trifluoromethyl Isoquinoline: This group contributes to lipophilicity and stabilizes the compound-receptor complex via van der Waals interactions.
  • Cyclopentane Carboxamide: The tert-butyl-substituted cyclopentane serves as a rigid scaffold, optimizing spatial alignment of pharmacophoric elements.

Table 1: Molecular descriptors of (1S)-CCR2 antagonist 1

PropertyValueSource
Molecular formula$$ \text{C}{28}\text{H}{32}\text{BrF}{3}\text{N}{2}\text{O} $$
Molecular weight549.5 g/mol
SMILESCC(C)[C@@]1(CCC@HN[C@H]2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F
XLogP35.2 (estimated)

Synthetic Pathways and Optimization Strategies

The synthesis of (1S)-CCR2 antagonist 1 employs stereocontrolled strategies to establish its complex triaminocyclohexane core. A representative route involves the following key steps:

Cyclopentane Core Assembly

  • Pt-Catalyzed Enamine Reduction: A β-enaminoester intermediate undergoes heterogeneous hydrogenation over Pt/C, directed by (S)-α-methylbenzylamine to set the first stereocenter.
  • Reductive Amination: A 3,4-cis-disubstituted cyclohexanone is subjected to reductive amination using sulfided Pt/C, introducing the tert-amine functionality.
  • Curtius Rearrangement: A thermally activated isocyanate intermediate is trapped with tert-butanol, avoiding carbamoyl phosphate side products.

Structure-Kinetics Optimization

Lead optimization focused on balancing affinity ($$ K_i = 2.4 \, \text{nM} $$) and residence time ($$ RT = 714 \, \text{min} $$). Modifications to the indenylamino group revealed:

  • Electron-withdrawing substituents (e.g., bromine) improved $$ K_i $$ by 3-fold compared to chlorine analogs.
  • N-Methylation of the cyclopentane carboxamide increased metabolic stability without compromising binding.

Table 2: Synthetic intermediates and yields

StepReactionYield (%)Catalyst
1Enamine hydrogenation92Pt/C (5% w/w)
2Reductive amination88Sulfided Pt/C
3Curtius rearrangement78DPPA, t-BuOH

Physicochemical Properties and Stability Profiling

Solubility and Lipophilicity

(1S)-CCR2 antagonist 1 exhibits limited aqueous solubility ($$ <1 \, \mu\text{g/mL} $$) but is freely soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM. The calculated partition coefficient ($$ \text{LogP} = 5.2 $$) reflects the influence of its bromine and trifluoromethyl groups.

Thermal Stability

Accelerated stability studies under ICH guidelines show:

  • 25°C: <5% degradation over 30 days in DMSO.
  • 40°C: 12% degradation observed after 14 days, primarily via hydrolysis of the carboxamide bond.

Crystallographic Behavior

X-ray diffraction of co-crystals with CCR2A reveals a binding mode where the cyclopentane core occupies a subpocket lined by transmembrane helices 3 and 5, while the trifluoromethyl group engages Tyr120 via edge-to-face aromatic interactions.

Table 3: Physicochemical properties

PropertyValueMethod
Melting point158–160°C (dec.)Differential scanning calorimetry
pKa9.1 (amine), 3.7 (amide)Potentiometric titration
Plasma protein binding98.2% (human)Equilibrium dialysis

CCR2 Receptor Binding Dynamics and Selectivity

(1S)-CCR2 antagonist 1 binds to the orthosteric pocket of CCR2, a site traditionally occupied by endogenous ligands such as CCL2 (chemokine ligand 2). Structural analyses of CCR2-antagonist complexes reveal that the compound stabilizes the receptor in an inactive conformational state by engaging critical residues within the transmembrane helical bundle [2] [3]. Key interactions include:

  • Hydrogen bonding with Thr-292: The gamma-lactam moiety of the antagonist forms a hydrogen bond with the hydroxyl group of Thr-292 (transmembrane helix 7), mimicking interactions observed in crystallized CCR2-orthosteric ligand complexes [2].
  • Steric occlusion of Tyr-222: The antagonist’s trisubstituted cyclohexane group displaces Tyr-222 (helix 5), preventing its interaction with Arg-138 (helix 3) and Tyr-305 (helix 7), a microswitch triad essential for receptor activation [2].
  • Selectivity via residue 2.63: Unlike dual CCR2/CCR5 antagonists, (1S)-CCR2 antagonist 1 exploits a steric incompatibility with CCR5’s Tyr-89 at position 2.63. By contrast, CCR2’s Ser-101 at this position accommodates bulky substituents on the antagonist, conferring subtype selectivity [3].

Molecular dynamics simulations further demonstrate that antagonist binding reduces the conformational flexibility of CCR2’s extracellular loops (ECLs), particularly ECL2, which harbors Pro-192—a residue critical for ligand discrimination [3]. This rigidification prevents the receptor from adopting intermediate states associated with G-protein coupling or β-arrestin recruitment [2].

Inhibition of CCL2-Mediated Signaling Pathways

(1S)-CCR2 antagonist 1 effectively blocks CCL2-induced intracellular signaling cascades, including:

  • MAPK and Akt pathway suppression: By preventing CCR2 activation, the compound inhibits phosphorylation of extracellular signal-regulated kinase (ERK1/2) and protein kinase B (Akt), pathways linked to cell survival and migration [5].
  • Calcium flux attenuation: The antagonist abrogates CCL2-triggered calcium mobilization in monocytes, a hallmark of GPCR-mediated signaling [4].
  • Receptor internalization dynamics: While CCR2 typically internalizes with bound CCL2 to terminate signaling, (1S)-CCR2 antagonist 1 slows receptor recycling, prolonging the suppression of chemokine sensing [4].

Notably, the compound does not act as a silent antagonist but induces a unique receptor conformation that decouples CCR2 from both Gαᵢ-mediated and β-arrestin-dependent pathways. This “biased antagonism” minimizes compensatory signaling through alternative routes, a limitation observed with earlier CCR2 inhibitors [2] [3].

Modulation of Monocyte Chemotaxis and Inflammatory Responses

(1S)-CCR2 antagonist 1 disrupts monocyte migration by dual mechanisms:

  • Chemotaxis inhibition: The compound reduces monocyte velocity and directional persistence in CCL2 gradients by >80% in vitro, as quantified using transwell assays [4]. This effect stems from impaired polarization and actin cytoskeleton reorganization, processes dependent on CCR2-mediated Rho GTPase activation [5].
  • Chemokine scavenging: By occupying CCR2 without inducing internalization, the antagonist acts as a competitive sink for CCL2, reducing the effective chemokine concentration in inflammatory niches [4].

In preclinical models of perineural invasion—a process driven by CCR2-CCL2 axis activation—the compound decreases cancer cell infiltration along nerves by 70–90%, highlighting its broader anti-inflammatory potential [5].

Structural and Functional Insights from Comparative Analyses

Chemotype-Specific Binding Pockets

The efficacy of (1S)-CCR2 antagonist 1 is partly attributable to its exploitation of a cryptic subpocket near the extracellular vestibule of CCR2, a feature absent in CCR5. This subpocket, lined by His-121 (helix 3) and Pro-192 (ECL2), accommodates the antagonist’s bromophenyl group, enabling high-affinity binding (predicted Kd < 10 nM) [3]. Mutagenesis studies confirm that His-121-to-Ala substitutions reduce antagonist potency by >50-fold, underscoring the residue’s role in ligand recognition [3].

Kinetic Selectivity and Residence Time

Unlike fast-dissociating antagonists, (1S)-CCR2 antagonist 1 exhibits a prolonged receptor residence time (>120 minutes), as determined by surface plasmon resonance. This kinetic selectivity ensures sustained receptor blockade even in environments with high CCL2 concentrations, a common feature of chronic inflammation [2].

Core Scaffold Modifications and Binding Affinity

The core scaffold of (1S)-CCR2 antagonist 1 consists of a 3-((inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamide framework, which has been extensively studied through systematic structure-activity relationship investigations [1] [2]. This molecular architecture represents a significant departure from traditional cyclohexyl-based CCR2 antagonists, incorporating a cyclopentane ring system that provides unique binding characteristics.

The central cyclopentane ring adopts a rigid conformation that positions the key pharmacophoric elements in optimal spatial arrangements for receptor interaction [1]. The 1-isopropyl substitution at the cyclopentane core contributes substantially to binding affinity, with the (1S)-stereochemistry being critical for high-affinity engagement with the CCR2 receptor [1] [2]. Studies have demonstrated that this stereochemical configuration provides a binding affinity constant (Ki) of 2.4 nanomolar, representing exceptional potency among known CCR2 antagonists [1] [2] [3].

The carboxamide functionality serves as a hydrogen bonding acceptor, forming critical interactions with conserved receptor residues [4]. Molecular docking studies reveal that this group engages in hydrogen bonding networks with threonine residues in the CCR2 binding pocket, particularly Thr292, which has been identified as a universal hydrogen-bonding anchor for CCR2 orthosteric antagonism [4] [5]. The carboxamide also contributes to the overall conformational stability of the receptor-ligand complex.

Structural modifications to the core scaffold have revealed that the 3-amino linkage position is critical for maintaining high-affinity binding [1]. Alternative substitution patterns on the cyclopentane ring result in significant losses in binding affinity, indicating that the spatial arrangement of functional groups is precisely optimized for the CCR2 binding pocket architecture [1] [2].

Substituent Effects on Target Selectivity and Potency

The indenyl ring system attached to the cyclopentane core through the amino linker provides a unique scaffold for fine-tuning selectivity and potency parameters [1] [2]. Structure-activity relationship studies have demonstrated that this class of compounds tolerates extensive structural diversity of substituents on the indenyl ring with minimal impact on binding affinity, yet these modifications profoundly influence selectivity profiles [1].

Substituent modifications at various positions of the indenyl ring have been systematically investigated to understand their impact on CCR2 selectivity versus related chemokine receptors, particularly CCR5 [6] [4]. The presence of electron-withdrawing groups, such as halogens, at specific positions on the indenyl ring enhances selectivity for CCR2 over CCR5 by exploiting differences in the binding pocket architecture between these receptors [4]. The CCR2 binding pocket contains a serine residue (Ser101) at position 2.63, whereas CCR5 contains a tyrosine residue (Tyr89) at the equivalent position [4].

The molecular determinants of selectivity have been elucidated through computational modeling studies that reveal how specific substituents create steric clashes with the larger tyrosine residue in CCR5 while maintaining favorable interactions with the smaller serine residue in CCR2 [4]. This selectivity mechanism has been validated through gain-of-function mutagenesis experiments, where mutation of CCR5 Tyr89 to serine restored binding affinity to previously CCR2-selective compounds [4].

The bromine substitution present in (1S)-CCR2 antagonist 1 at the 5-position of the indenyl ring contributes significantly to both potency and selectivity [1] [7]. This halogen substitution enhances hydrophobic interactions within the receptor binding pocket while simultaneously providing the steric bulk necessary for CCR2 selectivity [4]. The specific positioning of this bromine atom has been optimized through extensive structure-activity relationship studies to maximize both binding affinity and receptor selectivity.

Additional substituent effects have been observed with trifluoromethyl groups, which are commonly present in CCR2 antagonists and facilitate hydrophobic anchoring to the receptor [8]. These fluorinated substituents exploit a unique hydrophobic tunnel between helices 1 and 7 of the CCR2 receptor, providing additional binding interactions that are not available in other chemokine receptors [8] [5].

Structure-Kinetic Relationships and Residence Time Optimization

The structure-kinetic relationships for (1S)-CCR2 antagonist 1 represent a paradigm shift in CCR2 antagonist design, where residence time optimization has been systematically integrated with traditional structure-activity relationships [1] [9] [10] [11] [2]. This approach recognizes that the duration of receptor occupancy (residence time) is often more predictive of in vivo efficacy than equilibrium binding affinity alone.

(1S)-CCR2 antagonist 1 exhibits an exceptional residence time of 714 minutes, which is substantially longer than most other CCR2 antagonists [1] [2] [3]. This extended residence time has been achieved through specific structural modifications that influence the kinetics of receptor binding and dissociation. The molecular basis for this enhanced residence time involves the shielding of critical hydrogen bonding interactions from water molecules, which stabilizes the receptor-ligand complex and slows dissociation kinetics [9].

The residence time optimization has been achieved through systematic investigation of how structural modifications affect both association and dissociation rate constants [10] [11]. Studies have revealed that minor structural changes can dramatically alter residence time without significantly affecting equilibrium binding affinity, highlighting the importance of considering kinetic parameters in drug design [10] [11]. For example, the specific stereochemistry and substitution pattern of (1S)-CCR2 antagonist 1 contribute to forming a stable receptor-ligand complex that is resistant to displacement by competing ligands.

Molecular dynamics simulations have provided mechanistic insights into the structural basis of extended residence time [9]. The binding mode of (1S)-CCR2 antagonist 1 involves protection of an intra-protein hydrogen bond between Tyr120 and Glu291 within the receptor binding pocket [9]. This hydrogen bond, while not directly involved in ligand binding, confers rigidity to the binding pocket and prevents water-mediated disruption of the receptor-ligand complex [9].

The structure-kinetic relationship studies have also revealed that the residence time can be modulated through modifications that affect the dynamic water network around the binding site [9]. Compounds with shorter residence times allow water molecules to penetrate the binding pocket and disrupt critical protein-protein interactions, leading to increased flexibility and faster dissociation [9]. Conversely, (1S)-CCR2 antagonist 1 effectively shields these interactions, maintaining binding pocket rigidity and prolonging receptor occupancy.

The kinetic selectivity of (1S)-CCR2 antagonist 1 has been demonstrated through competition association assays that measure the time-dependent displacement of radioligands [10] [11]. These studies have established that the compound exhibits not only thermodynamic selectivity (based on equilibrium binding constants) but also kinetic selectivity (based on differential residence times at different receptor subtypes) [10] [11].

XLogP3

6.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

548.16501 Da

Monoisotopic Mass

548.16501 Da

Heavy Atom Count

35

Dates

Last modified: 08-08-2024

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